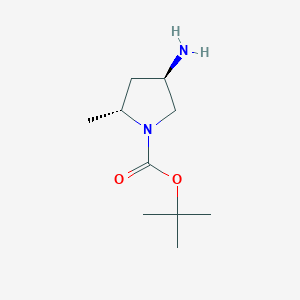

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(11)6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMVVTNPIKHJHP-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70666490 | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348165-63-9 | |

| Record name | 1,1-Dimethylethyl (2R,4R)-4-amino-2-methyl-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348165-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70666490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: A Chiral Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Physicochemical Properties

Tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate is a bifunctional organic molecule featuring a pyrrolidine ring, a primary amine, a methyl group, and a tert-butyloxycarbonyl (Boc) protecting group. The defined (2R,4R) stereochemistry provides a fixed three-dimensional structure, which is essential for achieving stereo- and enantioselectivity in the synthesis of complex drug molecules.

The Boc group offers robust protection of the ring nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization. The primary amine at the C4 position serves as a key nucleophilic handle for introducing various substituents, most commonly through acylation or alkylation reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 348165-63-9 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][3] |

| Molecular Weight | 200.28 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Appearance | Reported as a yellow liquid | [1] |

| Molecular Complexity | 223 (Computed) | |

| XLogP3 | 0.8 (Computed) | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Note: Most physicochemical properties beyond basic identifiers are computationally derived. Experimental data for properties such as melting point, boiling point, and specific optical rotation are not consistently available in public literature.

Synthesis and Stereocontrol

The synthesis of highly substituted pyrrolidines with specific stereochemistry is a significant challenge in organic chemistry.[4] General strategies for achieving this include leveraging chiral pool starting materials (like amino acids), employing chiral auxiliaries, or utilizing stereoselective cyclization reactions.[4]

While a detailed, peer-reviewed synthesis protocol for the (2R,4R) isomer of 4-amino-2-methylpyrrolidine was not located in publicly accessible literature, the methodologies for creating related structures often involve multi-step sequences. These can include diastereoselective additions to chiral precursors or intramolecular cyclizations of acyclic amines where the stereocenters are set in earlier steps.[4] The diagram below illustrates a conceptual workflow for the synthesis of such chiral pyrrolidines.

Caption: Conceptual workflow for stereoselective pyrrolidine synthesis.

Chemical Reactivity and Application in Drug Discovery

The primary utility of this compound lies in its role as a chiral scaffold. The nucleophilic primary amine is the main site of reactivity, readily participating in amide bond formation, reductive amination, and other C-N bond-forming reactions.

Application in the Synthesis of USP30 Inhibitors

A significant and concrete application of this building block is in the synthesis of N-cyanopyrrolidines, a class of molecules with activity as inhibitors of Ubiquitin Specific Peptidase 30 (USP30). USP30 is a deubiquitylating enzyme involved in mitochondrial quality control, and its inhibition is being explored for therapeutic applications in oncology and fibrosis.

In a documented synthetic route, the pyrrolidine derivative is coupled with an oxazole carboxylate to form a key amide bond.

Caption: Reaction scheme for the use of the title compound in synthesis.

Experimental Protocol: Amide Coupling

The following protocol is adapted from patent literature describing the synthesis of a USP30 inhibitor precursor.

Objective: To synthesize the amide product by coupling this compound with an electrophilic oxazole carboxylate.

Materials:

-

This compound (1.0 eq)

-

Ethyl 5-(5-cyano-2-cyclopropoxyphenyl)oxazole-2-carboxylate (1.2 eq)

-

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a stirred solution of ethyl 5-(5-cyano-2-cyclopropoxyphenyl)oxazole-2-carboxylate and this compound in anhydrous THF, cool the mixture to 0°C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add TBD in portions to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with a suitable organic solvent, such as Ethyl Acetate (EtOAc), multiple times.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue via flash column chromatography to yield the desired amide product.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C).[3]

Conclusion

This compound is a valuable, stereochemically defined building block for the synthesis of complex pharmaceutical agents. Its bifunctional nature, combining a protected secondary amine within the ring and an accessible primary amine, makes it a versatile intermediate. Its documented use in the synthesis of potent USP30 inhibitors underscores its importance to researchers in the field of drug discovery. The protocols and data synthesized in this guide provide a foundational resource for the effective application of this important chiral molecule.

References

-

Trofimov, A., & Varlamov, A. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4935. Available at: [Link]

Sources

A Technical Guide to tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: A Chiral Building Block for Drug Discovery

Executive Summary: The pursuit of novel therapeutics with enhanced specificity and efficacy has led medicinal chemists to explore beyond "flat" aromatic structures towards more three-dimensional molecular architectures. Saturated heterocycles, particularly those with defined stereochemistry, are foundational to this effort. This guide provides an in-depth analysis of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate, a key chiral building block. We will dissect its structural and chemical properties, discuss its strategic importance in drug design, outline a representative synthetic approach, and provide essential safety and handling protocols. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of next-generation small molecule drugs.

Core Molecular Identity: Nomenclature and Structure

A precise understanding of a building block's identity is paramount for its effective use and for regulatory documentation. This compound is a bifunctional molecule featuring a protected pyrrolidine ring, a primary amine, and two defined chiral centers.

IUPAC Nomenclature and Chemical Identifiers

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1]. This name precisely defines the connectivity and stereochemistry of the molecule. For database entry and procurement, several identifiers are used, as summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 348165-63-9 | PubChem[1] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 200.28 g/mol | PubChem[1] |

| Canonical SMILES | C[C@@H]1CN | PubChem[1] |

| InChIKey | RDMVVTNPIKHJHP-HTQZYQBOSA-N | PubChem[1] |

Structural Elucidation

The molecule's structure is centered on a five-membered pyrrolidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis chosen for its stability under a wide range of conditions and its facile removal under acidic conditions. The ring is substituted at the C2 and C4 positions with a methyl group and an amino group, respectively.

The stereochemical descriptors (2R,4R) indicate the specific three-dimensional arrangement of these substituents. This defined stereochemistry is critical, as biological targets such as enzymes and receptors are chiral, and often only one enantiomer or diastereomer of a drug molecule will elicit the desired therapeutic effect.

Caption: 2D structure of this compound.

Physicochemical Properties and Safety Profile

A thorough understanding of a compound's properties and hazards is essential for safe handling and for predicting its behavior in synthetic and biological systems.

Key Physicochemical Data

| Property | Value | Comment |

| Exact Mass | 200.1525 g/mol | High-resolution mass spectrometry value[1]. |

| XLogP3 | 0.8 | Indicates a relatively low lipophilicity, suggesting good aqueous solubility[1]. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Can participate in hydrogen bonding as a donor[1]. |

| Hydrogen Bond Acceptors | 3 (from N-Boc, -NH₂) | Can participate in hydrogen bonding as an acceptor[1]. |

GHS Hazard Classification and Handling

According to the Globally Harmonized System (GHS), this compound presents several hazards that necessitate careful handling in a laboratory setting[1].

| GHS Hazard Code | Description | Precautionary Measures |

| H302 | Harmful if swallowed | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |

| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |

| H318 | Causes serious eye damage | Wear eye protection/face protection. Immediately call a POISON CENTER or doctor. |

| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |

Standard Laboratory Protocol: Researchers handling this compound should wear standard personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.

Strategic Importance in Drug Discovery

The pyrrolidine scaffold is one of the most prevalent five-membered nitrogen heterocycles found in FDA-approved drugs[2]. Its utility stems from its non-planar, sp³-hybridized nature, which allows for the creation of complex three-dimensional structures that can better match the intricate binding pockets of biological targets[3].

The Value of a Conformationally Restricted, Bifunctional Scaffold

-

Escape from Flatland: Modern drug discovery emphasizes moving away from flat, aromatic molecules towards those with higher sp³ character. This often leads to improved physicochemical properties, such as solubility, and can enhance selectivity by providing more specific, three-dimensional interactions with the target protein[2].

-

Conformational Restriction: The defined stereochemistry of the pyrrolidine ring locks the substituents in specific spatial orientations. This pre-organization reduces the entropic penalty upon binding to a target, which can significantly increase binding affinity and potency[2].

-

Vectorial Diversity: The presence of two distinct functional handles—the primary amine at C4 and the de-protectable ring nitrogen—allows for orthogonal chemical modifications. The amine can be used for amide bond formation, reductive amination, or sulfonylation, while the Boc-protected nitrogen can be deprotected and subsequently functionalized, enabling the exploration of diverse chemical space from a single core.

Caption: Application workflow in medicinal chemistry.

Representative Synthesis and Quality Control

While multiple proprietary routes exist for the synthesis of this molecule, a general, representative pathway can be described based on established principles of organic chemistry. The key challenge is the diastereoselective construction of the two chiral centers.

General Synthetic Strategy

A common approach involves the stereoselective modification of a chiral precursor, such as a derivative of pyroglutamic acid or proline. The strategy would typically involve:

-

Starting Material Selection: A readily available, enantiopure starting material containing one of the required chiral centers.

-

Diastereoselective Introduction of the Second Chiral Center: A reduction or alkylation step controlled by the existing stereocenter.

-

Functional Group Interconversion: Conversion of existing functional groups (e.g., a ketone or ester) to the required amine and methyl groups.

-

Protection/Deprotection: Strategic use of protecting groups, like the Boc group, to mask reactive sites during synthesis.

Illustrative Experimental Protocol

This protocol is illustrative and not from a specific cited source. It is based on common synthetic transformations.

Step 1: Boc Protection of a Chiral Pyrrolidinone Precursor

-

Dissolve the starting pyrrolidinone (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: Diastereoselective Functionalization

-

The N-Boc protected intermediate is subjected to a stereoselective reaction to install the second substituent. For example, a diastereoselective reduction of a ketone to an alcohol, which is later converted to the amine.

-

This step is the most critical for establishing the desired (2R, 4R) stereochemistry and often requires careful optimization of reagents and conditions.

Step 3: Conversion to the Final Product

-

The intermediate from Step 2 undergoes necessary functional group transformations. This may involve converting a hydroxyl group to an amine via a mesylate or azide intermediate followed by reduction.

-

Purification of the final product is typically achieved by column chromatography on silica gel to provide this compound with high chemical and stereochemical purity.

Analytical Quality Control

To ensure the identity, purity, and stereochemical integrity of the final compound, a panel of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To verify the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the diastereomeric and enantiomeric purity.

-

Optical Rotation: To confirm the overall chirality of the bulk sample.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined three-dimensional structure, coupled with its bifunctional nature, provides medicinal chemists with a powerful platform for synthesizing novel, potent, and selective drug candidates. By leveraging the principles of stereocontrolled synthesis and rational drug design, this building block will continue to play a significant role in the development of therapeutics that address unmet medical needs.

References

-

Title: this compound Source: PubChem URL: [Link]

-

Title: tert-butyl (2R,4S)-4-amino-2-methylpyrrolidine-1-carboxylate Source: PubChem URL: [Link]

-

Title: Cas 121148-01-4,(2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Source: LookChem URL: [Link]

-

Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

Sources

(2R,4R)-1-Boc-4-amino-2-methylpyrrolidine synthesis pathway

An In-Depth Technical Guide to the Stereoselective Synthesis of (2R,4R)-1-Boc-4-amino-2-methylpyrrolidine

Executive Summary

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, enabling effective interaction with biological targets.[3] This guide provides a detailed technical overview of a robust synthetic pathway to (2R,4R)-1-Boc-4-amino-2-methylpyrrolidine, a highly valuable chiral building block for drug discovery. The stereospecific control of the C2 methyl and C4 amino groups is critical, and the presented methodology focuses on leveraging a chiral pool starting material to achieve high stereochemical fidelity. We will explore the strategic considerations behind each transformation, provide detailed experimental protocols for key steps, and discuss the analytical methods required for structural verification.

Introduction: The Strategic Value of Substituted Pyrrolidines

The saturated N-heterocycle motif is a cornerstone of small-molecule drug design, with the pyrrolidine ring being one of the most frequently incorporated structures.[4] Its prevalence stems from its ability to introduce conformational rigidity and serve as a versatile scaffold for exploring chemical space in three dimensions, a concept often referred to as "escaping flatland" in medicinal chemistry.[5]

The target molecule, (2R,4R)-1-Boc-4-amino-2-methylpyrrolidine, is a bifunctional building block of significant interest. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the ring nitrogen under a wide range of conditions while allowing for facile deprotection under acidic conditions.[6] The defined stereochemistry at the C2 and C4 positions is paramount, as the biological activity of enantiomers can differ dramatically. This specific (2R,4R) diastereomer provides a precise vector for building more complex molecules, ensuring optimal interaction with chiral biological targets like enzymes and receptors.

Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is key to designing an efficient synthesis. The target molecule can be disconnected to reveal a more accessible chiral precursor. The primary challenge is the stereospecific installation of the methyl group at C2 and the amino group at C4 with the desired trans relationship.

Our strategy hinges on starting from a commercially available, enantiopure precursor from the chiral pool, thereby minimizing the need for challenging asymmetric reactions or resolutions. (2S,4R)-4-Hydroxyproline is an ideal starting material, as it already contains the correct stereocenter at C4 (which will be converted to the amine) and a carboxylic acid at C2 that can be manipulated to introduce the methyl group.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway: A Chiral Pool Approach

The proposed forward synthesis begins with (2S,4R)-4-hydroxy-L-proline and proceeds through several key transformations to establish the desired stereochemistry and functionality.

Caption: Proposed forward synthesis pathway.

Causality Behind Experimental Choices

-

Step 1 & 2: Protection and Esterification: The initial protection of the nitrogen with a Boc group and esterification of the carboxylic acid are standard procedures to prevent unwanted side reactions in subsequent steps.[7]

-

Step 3 & 4: Epoxide Formation: The conversion of the C4 hydroxyl group into a good leaving group (mesylate) followed by treatment with a base induces an intramolecular S_N2 reaction. This step is crucial as it forms a strained epoxide intermediate, setting the stage for the introduction of the methyl group.

-

Step 5: Reductive Epoxide Opening: The key C-C bond formation occurs here. The use of a Gilman cuprate (Me₂CuLi) or trimethylaluminum (AlMe₃) as a source of methyl nucleophiles is designed to open the epoxide. The attack is expected to occur at the less hindered C2 position, concurrently reducing the ester to a primary alcohol, which can be later converted to the methyl group. This step establishes the C2 stereocenter.

-

Step 6: Stereoinversion at C4: To achieve the desired (4R) configuration for the amino group, a double S_N2 inversion is required. First, the (4S)-hydroxyl group is activated (e.g., mesylation), followed by displacement with sodium azide (NaN₃). The azide serves as a robust precursor to the amine. This two-step sequence effectively inverts the stereocenter at C4.

-

Step 7 & 8: Reductions and Final Conversion: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is used to reduce the azide to the primary amine.[8] The hydroxymethyl at C2, a remnant from the ester, must be converted to a methyl group. This can be achieved via a two-step procedure: activation of the alcohol (e.g., tosylation) followed by reduction with a hydride source like LiAlH₄.

Detailed Experimental Protocol: Key Stereoinversive Azidation

This protocol details the conversion of the C4-hydroxyl group to a C4-azido group with inversion of stereochemistry (a crucial part of Step 6).

Materials:

-

(2R,4S)-1-Boc-4-hydroxy-2-methylpyrrolidine intermediate (1.0 equiv)

-

Methanesulfonyl chloride (MsCl, 1.2 equiv)

-

Triethylamine (Et₃N, 1.5 equiv)

-

Sodium azide (NaN₃, 3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Mesylation:

-

Dissolve the alcohol intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add triethylamine dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x volume). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

-

-

Azide Displacement:

-

Dissolve the crude mesylate in anhydrous DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC until the starting mesylate is consumed.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

-

Wash the combined organic layers thoroughly with water and brine to remove residual DMF.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure (2R,4R)-1-Boc-4-azido-2-methylpyrrolidine intermediate.

-

Data and Characterization

The successful synthesis of the target molecule and its intermediates must be confirmed through rigorous analytical techniques.

| Step | Transformation | Expected Yield (%) | Key Analytical Confirmation |

| 1-2 | Protection & Esterification | 90-95 | ¹H NMR (Appearance of Boc and OMe signals), ESI-MS |

| 3-4 | Epoxide Formation | 75-85 | ¹H NMR (Disappearance of OH, appearance of epoxide signals) |

| 5 | Reductive Opening | 60-70 | ¹H NMR (Appearance of new Me signal), ESI-MS |

| 6 | Stereoinversive Azidation | 70-80 | IR (Strong azide stretch ~2100 cm⁻¹), ¹H NMR, Chiral HPLC |

| 7-8 | Reductions & Conversion | 65-75 | ¹H NMR (Disappearance of azide, appearance of NH₂), ESI-MS |

| Overall | Total Synthesis | ~15-25 | ¹H & ¹³C NMR, ESI-MS, Chiral HPLC (for e.e. & d.r.) |

Characterization Notes:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure at each step. Nuclear Overhauser effect (NOE) experiments can be used to confirm the trans relative stereochemistry between the C2-methyl and C4-amino protons in the final product.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to confirm the molecular weight of the intermediates and the final product.

-

Chiral HPLC: High-Performance Liquid Chromatography with a chiral stationary phase is the definitive method for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the final compound, confirming its stereochemical purity.

Conclusion

The synthesis of (2R,4R)-1-Boc-4-amino-2-methylpyrrolidine presents a significant stereochemical challenge that can be effectively addressed through a chiral pool strategy. By starting with the enantiopure (2S,4R)-4-hydroxyproline, the inherent chirality of the starting material can be strategically manipulated through a series of reliable and well-understood transformations, including epoxide formation, reductive opening, and stereoinversive azidation. This guide provides a robust and logical framework for the synthesis, emphasizing the rationale behind methodological choices to ensure high stereochemical control. The resulting building block is a valuable asset for the development of novel therapeutics, underscoring the importance of stereoselective synthesis in modern drug discovery.[9]

References

-

Ciaffaglione, V. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

-

de Souza, J. et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Available from: [Link]

-

Synfacts. α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. (2024). Available from: [Link]

-

Sweeney, J. B. et al. (2023). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available from: [Link]

-

Aillard, A. et al. (2022). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available from: [Link]

-

Worthington, R. J. et al. (2007). Mixed-sequence pyrrolidine-amide oligonucleotide mimics: Boc(Z) synthesis and DNA/RNA binding properties. Organic & Biomolecular Chemistry. Available from: [Link]

-

Padwa, A. et al. (2006). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available from: [Link]

-

Azzouzi, A. et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis. Available from: [Link]

-

Kuranov, A. M. et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]

-

Akhavan, M. & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. Available from: [Link]

-

Herrera, R. P. et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available from: [Link]

-

Sammakia, T. et al. (2007). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Wang, M. et al. (2011). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry. Available from: [Link]

-

Verniest, G. et al. Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (Supporting Information). Available from: [Link]

-

Ansari, A. & Ramapanicker, R. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. Available from: [Link]

-

ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. (2014). Available from: [Link]

-

ChemRxiv. Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza. (2023). Available from: [Link]

-

ResearchGate. Asymmetric Synthesis of Substituted Prolines from γ-Amino β-Ketoesters. Methyl (2 S ,5 R )-(+)-5-Phenylpyrrolidine-2-carboxylate. (2019). Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Buy 6-(1-Boc-3-pyrrolidinyl)quinoline (EVT-13822505) [evitachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

Stereochemistry of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to the Stereochemistry and Analysis of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

Executive Summary

The pyrrolidine ring is a privileged scaffold in modern drug discovery, valued for its conformational rigidity, introduction of three-dimensional complexity, and its role as a versatile synthetic handle.[1][2] Among its many derivatives, this compound stands out as a critical chiral building block. Its defined stereochemistry at the C2 and C4 positions provides a rigid framework that is essential for creating specific, high-affinity interactions with biological targets. The presence of a primary amine and a Boc-protected secondary amine allows for orthogonal chemical modifications, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents.[3][4]

This technical guide provides an in-depth exploration of the stereochemical nuances of this compound. Authored for researchers, medicinal chemists, and process development scientists, this document elucidates the relationships between its stereoisomers, outlines robust strategies for its stereoselective synthesis, and details the analytical methodologies required for its unambiguous characterization and quality control. We will delve into the causality behind experimental choices, presenting self-validating protocols for synthesis and chiral separation, grounded in authoritative scientific literature.

The Significance of the Chiral Pyrrolidine Scaffold

The five-membered saturated pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1][3] Its non-planar, puckered conformation allows substituents to project into three-dimensional space, enabling a more precise exploration of pharmacophore models compared to flat, aromatic systems.[5] This structural feature is critical for achieving high target selectivity and potency.

Structural and Physicochemical Properties

The title compound, with the specific (2R,4R) configuration, possesses two stereocenters. The methyl group at the C2 position and the amino group at the C4 position are in a trans relationship relative to the pyrrolidine ring. The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, a standard acid-labile protecting group that prevents unwanted N-alkylation or other side reactions during synthesis while enhancing solubility in organic solvents.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 348165-63-9 | [7][8] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [6] |

| Molecular Weight | 200.28 g/mol | [6][9] |

| Canonical SMILES | C[C@@H]1CN | [6] |

Elucidation of Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. For 2,4-disubstituted pyrrolidines, four stereoisomers are possible, comprising two pairs of enantiomers. Understanding the relationship between these isomers is fundamental to both synthesis and biological evaluation.

The Four Stereoisomers: Diastereomers and Enantiomers

The two stereocenters at C2 and C4 give rise to the following isomers:

-

(2R,4R) and (2S,4S) : This is a pair of enantiomers. They are non-superimposable mirror images and exhibit a trans relationship between the methyl and amino groups.

-

(2R,4S) and (2S,4R) : This is the second pair of enantiomers. They exhibit a cis relationship between the two substituents.

The relationship between a trans isomer (e.g., 2R,4R) and a cis isomer (e.g., 2R,4S) is diastereomeric. Diastereomers have different physical properties (e.g., melting point, boiling point, solubility, and chromatographic retention times) and can be separated by standard chromatographic techniques.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure pyrrolidines is a well-established field, often leveraging the chiral pool, asymmetric catalysis, or intramolecular cyclization strategies.[10][11] The most common approaches begin with readily available chiral starting materials like L-proline or 4-hydroxy-L-proline to ensure the desired stereochemistry in the final product.[11]

Protocol: Representative Synthesis from a Chiral Precursor

This protocol outlines a conceptual synthetic route, illustrating the key transformations required. The causality for each step is explained to provide insight into the process.

Objective: To synthesize this compound.

Step 1: Esterification and Protection of (2S,4R)-4-Hydroxyproline

-

Rationale: The starting material, (2S,4R)-4-hydroxyproline, already contains the correct stereochemistry at C4. The first step is to protect the carboxylic acid and the amine to prevent them from interfering in subsequent steps.

-

Suspend (2S,4R)-4-hydroxyproline in methanol. Cool to 0 °C.

-

Add thionyl chloride (SOCl₂) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours to form the methyl ester.

-

Remove the solvent under reduced pressure. Dissolve the resulting hydrochloride salt in dichloromethane (DCM).

-

Add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate ((Boc)₂O) to protect the pyrrolidine nitrogen. Stir for 8 hours.

-

Perform an aqueous workup and purify by column chromatography to yield N-Boc-(2S,4R)-4-hydroxyproline methyl ester.

Step 2: Conversion of Hydroxyl to Azide with Stereochemical Inversion

-

Rationale: To obtain the (4R)-amino configuration from a (4R)-hydroxyl group, a nucleophilic substitution with inversion of stereochemistry (an Sₙ2 reaction) is required. Converting the hydroxyl to a good leaving group (e.g., a mesylate) followed by displacement with an azide nucleophile achieves this.

-

Dissolve the product from Step 1 in anhydrous DCM and cool to 0 °C.

-

Add triethylamine followed by methanesulfonyl chloride (MsCl) and stir for 2 hours.

-

Wash the reaction mixture to remove salts and concentrate to obtain the mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat to 80 °C and stir for 16 hours.

-

Cool, dilute with water, and extract with ethyl acetate. Purify by chromatography to yield the (2S,4S)-4-azido-pyrrolidine intermediate.

Step 3: Reduction of Azide and Ester Groups

-

Rationale: The azide must be reduced to the primary amine, and the ester at C2 must be reduced to a primary alcohol, which will then be converted into the methyl group.

-

Dissolve the azide from Step 2 in tetrahydrofuran (THF).

-

Carefully add lithium aluminum hydride (LiAlH₄) at 0 °C. Stir for 4 hours.

-

Quench the reaction carefully with water and NaOH solution. Filter the aluminum salts and concentrate the filtrate to obtain the (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine derivative.

Step 4: Conversion to the Final Product

-

Rationale: The final steps involve converting the hydroxymethyl group to a methyl group and ensuring the amino groups are correctly protected for the final product. This is a multi-step process often involving tosylation, reduction, and protection. A more direct, albeit advanced, alternative is reductive deoxygenation. For the purpose of this guide, we simplify this transformation conceptually. The primary amine also needs to be transiently protected during this stage.

-

Protect the primary amine at C4 with a suitable protecting group (e.g., Cbz).

-

Convert the C2-hydroxymethyl group to a methyl group via a two-step tosylation-reduction sequence.

-

Remove the transient C4 protecting group (e.g., by hydrogenolysis for Cbz).

-

Confirm the presence of the Boc group on the ring nitrogen (re-introduce if lost during harsh steps).

-

Purify the final compound, this compound, by column chromatography.

Spectroscopic and Chromatographic Characterization

Unambiguous characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Will show distinct signals for the methyl group, the Boc group, and the various protons on the pyrrolidine ring. The coupling constants (J-values) between protons on the ring can provide information about their dihedral angles and thus the relative stereochemistry (cis vs. trans).

-

¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl of the Boc group, the two stereocenters (C2 and C4), and the methyl and tert-butyl carbons.

-

2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy is critical for confirming stereochemistry. For the trans-(2R,4R) isomer, no NOE correlation is expected between the C2-H proton and the C4-H proton, whereas a cis isomer would show a strong through-space correlation.

| Representative Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.0-3.8 (m, 1H, C2-H), ~3.5-3.3 (m, 1H, C5-Hₐ), ~3.2-3.0 (m, 1H, C4-H), ~2.9-2.7 (m, 1H, C5-Hₑ), ~2.1-1.9 (m, 1H, C3-Hₐ), ~1.6-1.4 (m, 1H, C3-Hₑ), 1.45 (s, 9H, Boc), 1.15 (d, 3H, CH₃). Note: Amine protons (NH₂) may be broad and variable. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~154 (C=O), ~80 (C(CH₃)₃), ~58 (C2), ~55 (C5), ~52 (C4), ~40 (C3), ~28.5 ((CH₃)₃), ~20 (CH₃). |

| Mass Spec (ESI+) | m/z: 201.16 [M+H]⁺ |

Chiral High-Performance Liquid Chromatography (HPLC)

While NMR can confirm relative stereochemistry, chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, ee). This technique separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).

Protocol: Chiral Separation of Stereoisomers

This protocol provides a robust method for the analytical separation of the (2R,4R) and (2S,4S) enantiomers. The separation of diastereomers (cis vs. trans) is typically straightforward on a standard achiral column (e.g., C18).

Objective: To determine the enantiomeric excess (ee) of a sample of tert-butyl 4-amino-2-methylpyrrolidine-1-carboxylate.

5.1 Causality of Method Selection

-

Stationary Phase: Polysaccharide-based CSPs, such as those derivatized with cellulose or amylose carbamates, are highly effective for separating a broad range of chiral compounds, including amines.[12] They provide a complex chiral environment with multiple interaction modes (hydrogen bonding, dipole-dipole, steric hindrance).

-

Mobile Phase: A normal-phase system (e.g., hexane/isopropanol) often provides the best selectivity. A basic additive like diethylamine (DEA) is crucial to add to the mobile phase.[12] This is because the primary amine on the analyte can interact strongly and non-specifically with acidic silanol sites on the silica support of the CSP, leading to severe peak tailing and poor resolution. The DEA acts as a competitive base, masking these sites and ensuring sharp, symmetrical peaks.

5.2 Detailed HPLC Protocol

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak AD-H or Chiralcel OD-H (or equivalent cellulose/amylose based CSP) | Proven effectiveness for amine enantioseparation.[12] |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v) | Balances polarity for optimal retention and selectivity. DEA is essential for good peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for high efficiency. |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |

| Detection | UV at 210-220 nm | The carbamate group of the Boc protector provides a suitable chromophore for UV detection. |

| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |

| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of mobile phase. | Ensures compatibility and good peak shape. |

5.3 Data Interpretation

-

Run a sample of the racemic mixture (containing both (2R,4R) and (2S,4S) isomers) to determine the retention times (t₁) and (t₂) of the two enantiomers.

-

Inject the test sample under identical conditions.

-

Integrate the peak areas (Area₁ and Area₂) for the two enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

A successful synthesis of the (2R,4R) isomer should ideally show a single large peak at its corresponding retention time with an ee of >99%.

Applications in Drug Development

The title compound is not merely an academic curiosity; it is a high-value intermediate for synthesizing complex drug candidates. The defined stereochemistry translates directly to specific interactions at the binding site of a target protein, while the primary amine serves as a key attachment point for building out the rest of the molecule. Its utility is particularly noted in the development of kinase inhibitors, protease inhibitors, and other targeted therapies where precise three-dimensional orientation is paramount for efficacy and safety.[2][13]

Conclusion

The stereochemistry of this compound is a defining feature that dictates its utility and function. A thorough understanding of its relationship to its other stereoisomers is critical for designing stereoselective syntheses. Furthermore, the application of robust analytical techniques, particularly NMR for structural confirmation and chiral HPLC for enantiomeric purity, is a non-negotiable aspect of its quality control. The protocols and insights provided in this guide serve as a comprehensive resource for scientists working with this invaluable chiral building block, enabling the confident synthesis and analysis required for advancing modern drug discovery programs.

References

-

Krische, M. J., et al. (2019). Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines. Organic Letters. [Link]

-

Various Authors. (n.d.). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Various Authors. (2020). The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. Inorganic Chemistry Frontiers. [Link]

-

Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

LookChem. (n.d.). Cas 121148-01-4, (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. Retrieved from LookChem website. [Link]

-

Alcudia, A., et al. (2007). Synthesis of a New Chiral Pyrrolidine. Molecules. [Link]

-

Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Payer, M., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Various Authors. (n.d.). Enantioselective Synthesis of Substituted Pyrrolidines by Dynamic Resolution. ResearchGate. [Link]

-

Drouillat, B., & Couty, F. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Molecules. [Link]

-

Matuszewski, B. K., & Constanzer, M. L. (1991). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. enamine.net [enamine.net]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 348165-63-9|(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 8. This compound 97% | CAS: 348165-63-9 | AChemBlock [achemblock.com]

- 9. labsolu.ca [labsolu.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. img01.pharmablock.com [img01.pharmablock.com]

Molecular structure of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

An In-Depth Technical Guide to tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of this compound, a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its distinct molecular architecture, including its stereochemical configuration, and discuss its physicochemical properties. The document outlines a representative synthetic approach, emphasizing the strategies for achieving stereocontrol. Furthermore, standard analytical protocols for structural verification and purity assessment are detailed. The guide culminates in a discussion of its application as a versatile intermediate in the synthesis of complex bioactive molecules, highlighting its role in constructing novel drug candidates for a range of therapeutic areas. This document is intended for researchers, chemists, and professionals in the field of drug discovery who utilize advanced heterocyclic intermediates.

Introduction to a Privileged Scaffold

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its conformational rigidity, combined with the ability to present substituents in well-defined three-dimensional space, makes it an ideal framework for designing ligands that bind to biological targets with high affinity and selectivity.

This compound (CAS No: 348165-63-9) is a highly functionalized derivative of this scaffold.[1][2] Its specific stereochemistry and orthogonal protecting group strategy make it a valuable and versatile starting material for the synthesis of complex molecules. This guide serves to consolidate the technical information surrounding this compound, providing field-proven insights into its structure, synthesis, and critical role in modern drug discovery programs.[3]

Molecular Structure and Physicochemical Properties

The functionality of this molecule is dictated by its unique structural arrangement. Understanding each component is key to appreciating its synthetic utility.

Key Structural Features

The molecule's IUPAC name is this compound.[1] Its structure is characterized by several key features:

-

Pyrrolidine Core: A five-membered saturated nitrogen-containing heterocycle that provides a rigid conformational scaffold.

-

Stereochemistry (2R, 4R): The absolute configuration at the two stereocenters is fixed. The methyl group at the C2 position and the amino group at the C4 position are on opposite faces of the ring's average plane (a trans relationship). This defined spatial arrangement is crucial for specific molecular recognition at a target binding site, such as an enzyme active site or a receptor.

-

Boc Protecting Group: The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This bulky, acid-labile group serves two purposes: it deactivates the secondary amine, preventing it from undergoing undesired reactions, and it enhances solubility in common organic solvents. This leaves the primary amino group at C4 as the principal site for synthetic elaboration.

-

Primary Amino Group: The nucleophilic NH₂ group at the C4 position is the primary reactive handle for synthetic modifications, allowing for the introduction of diverse substituents through reactions like acylation, alkylation, or sulfonylation.

Physicochemical Data

A summary of the key computed physicochemical properties is presented below. These values are essential for predicting the compound's behavior in both reactive and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₂ | PubChem[1] |

| Molecular Weight | 200.28 g/mol | PubChem[1] |

| CAS Number | 348165-63-9 | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Representative Synthetic Approach

The synthesis of stereochemically defined pyrrolidines is a non-trivial challenge in organic chemistry. Multiple routes have been developed, often starting from chiral pool materials. The following workflow illustrates a representative, logical pathway to the target molecule, emphasizing the installation of key functional groups and control of stereochemistry.

Experimental Protocol: Boc Protection of the Pyrrolidine Nitrogen

This protocol describes a general procedure for the protection of a secondary amine in a pyrrolidine precursor using di-tert-butyl dicarbonate (Boc₂O). This is a foundational step in many synthetic routes.[4]

Materials:

-

Pyrrolidine precursor (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

-

Triethylamine (TEA, 1.5 eq) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Acetonitrile (MeCN) as solvent

Procedure:

-

Dissolve the pyrrolidine precursor in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., TEA) dropwise to the stirred solution.

-

Add a solution of Boc₂O in the same solvent dropwise over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the N-Boc protected intermediate.

Causality: The use of a base is critical to deprotonate the secondary ammonium salt (if starting from a salt) or to neutralize the acid generated during the reaction, driving the equilibrium towards the protected product. Boc₂O is an effective and widely used reagent for this transformation due to its high reactivity and the benign nature of its byproducts (isobutylene and CO₂).[5]

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

For full structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Representative Data: The following table lists expected chemical shifts (δ) for the key protons and carbons. Actual values may vary slightly based on solvent and concentration.

| ¹H NMR (Representative Shifts) | ¹³C NMR (Representative Shifts) |

| ~4.0-3.8 ppm (m, 1H, N-CH) | ~154 ppm (C=O, Boc) |

| ~3.5-3.2 ppm (m, 1H, CH-NH₂) | ~79 ppm (C(CH₃)₃, Boc) |

| ~2.9-2.7 ppm (m, 2H, N-CH₂) | ~58 ppm (N-CH) |

| ~2.2-2.0 ppm (m, 1H, CH₂) | ~52 ppm (CH-NH₂) |

| ~1.45 ppm (s, 9H, C(CH₃)₃) | ~40 ppm (CH₂) |

| ~1.2 ppm (d, 3H, CH-CH₃) | ~28 ppm (C(CH₃)₃) |

| ~18 ppm (CH-CH₃) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

The expected [M+H]⁺ ion for C₁₀H₂₀N₂O₂ would be observed at m/z 201.1603.

Utility in Drug Development

The primary value of this compound lies in its role as a versatile chiral building block for constructing more complex drug candidates.[3]

Mechanism of Utility:

-

Vectorial Synthesis: The orthogonally protected amines allow for a controlled, stepwise synthetic strategy. The primary amine at C4 is first derivatized, and the Boc group on the ring nitrogen can be removed later in the sequence to allow for further modification at that position.

-

Scaffold Decoration: The primary amine is a nucleophilic handle used to attach various side chains or link to other molecular fragments, enabling extensive Structure-Activity Relationship (SAR) studies.

-

Access to Diverse Chemical Space: By using this building block, chemists can rapidly generate libraries of novel compounds with a defined stereochemical core, which is essential for exploring interactions with chiral biological targets.[3] This approach is critical in developing drug candidates for therapeutic areas such as central nervous system disorders, infectious diseases, and cardiovascular diseases.[3]

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety.

Hazard Identification

The compound is associated with the following GHS hazard classifications:[1]

| Pictogram | GHS Code | Hazard Statement |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H318 | Causes serious eye damage | |

| H335 | May cause respiratory irritation |

Recommended Practices

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its well-defined stereochemistry, coupled with its versatile reactive handles, provides chemists with a reliable and powerful platform for the design and synthesis of next-generation therapeutics. The insights and protocols detailed in this guide underscore its significance and provide a framework for its effective utilization in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Lead Sciences. (2R,4R)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride. [Link]

-

XINDAO. (2R,4R)-tert-Butyl4-amino-2-methylpyrrolidine-1-carboxylate. [Link]

-

LookChem. Cas 121148-01-4, (2S,4S)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate. [Link]

-

PubChem. 1-tert-butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

Atlantis Press. Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. [Link]

Sources

- 1. This compound | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 348165-63-9|(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. Wholesale (2R,4R)-tert-Butyl4-amino-2-methylpyrrolidine-1-carboxylate CAS:348165-63-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tert-Butyl 4-Amino-4-methylpiperidine-1-carboxylate | 343788-69-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (CAS 348165-63-9), a chiral pyrrolidine derivative of significant interest in contemporary drug discovery. This document elucidates the compound's physicochemical properties, its critical role as a synthetic building block, and the broader pharmacological context of its principal application: the synthesis of potent and selective inhibitors of Ubiquitin Specific Peptidase 30 (USP30). The guide details the mechanism of USP30 in regulating mitochondrial quality control (mitophagy) and provides representative synthetic and analytical protocols. This document is intended to serve as a foundational resource for researchers engaged in the development of therapeutics targeting pathways governed by protein ubiquitination, particularly in the fields of neurodegenerative diseases, oncology, and fibrotic disorders.

Introduction: A Key Chiral Intermediate in Drug Discovery

This compound is a bifunctional organic molecule featuring a protected pyrrolidine ring.[1][2] Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, a primary amine, and two defined stereocenters at the C2 and C4 positions.[1] This specific stereochemistry is not merely a structural feature but is fundamental to its utility, serving as a crucial chiral building block in asymmetric synthesis.[3]

While the compound itself is not known to possess direct therapeutic activity, its significance lies in its role as a key intermediate for constructing more complex bioactive molecules.[4][5][6] Notably, it has emerged as an essential component in the synthesis of a novel class of inhibitors targeting USP30, a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane.[4][6] The ability to modulate USP30 activity holds considerable promise for treating a range of pathologies linked to mitochondrial dysfunction, making this seemingly simple building block a gateway to complex and impactful pharmacology.[4][6][7]

Physicochemical & Structural Properties

A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 348165-63-9 | [1][2][3][8][9] |

| IUPAC Name | This compound | [9][10] |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [2][11][10][12] |

| Appearance | Yellow liquid | [1] |

| Purity | Typically ≥95-98% | [11][8] |

| Computed XLogP3 | 0.8 | [10] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Storage Conditions | Store at 2-8°C in a dry, dark place under an inert atmosphere. | [3] |

Note: Some physical properties such as boiling point and melting point are not consistently reported across public sources and should be determined empirically.

Structural Diagram:

Caption: 2D structure of this compound.

Application in Synthesis: Building USP30 Inhibitors

The primary utility of CAS 348165-63-9 is its role as a precursor in the synthesis of N-cyanopyrrolidine-based inhibitors of USP30.[4][6] In this context, the primary amine of the pyrrolidine ring serves as a nucleophile, typically reacting with an activated carboxylic acid or a related electrophile to form an amide bond. The specific (2R,4R) stereochemistry is critical for the final inhibitor's binding affinity and selectivity for the USP30 active site.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the incorporation of the title compound into a USP30 inhibitor.

Caption: Generalized synthetic workflow for USP30 inhibitor synthesis.

Experimental Protocol: Amide Coupling (Representative)

This protocol is a representative example based on methodologies described in patent literature.[4][6] Researchers must adapt this protocol based on the specific substrate and laboratory conditions.

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M) under an inert atmosphere (N₂ or Ar), add a suitable non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.5 eq).

-

Activation: In a separate flask, activate the desired carboxylic acid (1.1 eq) using a standard coupling reagent such as HATU (1.1 eq) in anhydrous DCM or convert it to an acyl chloride.

-

Coupling: Slowly add the activated acid solution to the solution of the pyrrolidine at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Context: The Role of USP30 in Mitophagy

To appreciate the significance of inhibitors derived from this compound, one must understand the function of their target, USP30. USP30 is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane that acts as a critical negative regulator of mitophagy.[1][12]

Mitophagy is a selective form of autophagy responsible for the clearance of damaged or dysfunctional mitochondria. This quality control process is vital for cellular health, and its impairment is linked to neurodegenerative conditions like Parkinson's disease.[1]

The best-understood mitophagy pathway is mediated by the kinase PINK1 and the E3 ubiquitin ligase Parkin .

-

Damage Sensing: In healthy mitochondria, PINK1 is continuously imported and degraded. Upon mitochondrial damage (e.g., depolarization), PINK1 import is halted, leading to its accumulation on the outer mitochondrial membrane (OMM).

-

Signal Amplification: Accumulated PINK1 phosphorylates ubiquitin molecules already present on OMM proteins. This phosphorylated ubiquitin serves as a docking signal to recruit Parkin from the cytosol.

-

Ubiquitination: Recruited Parkin is then activated (also via PINK1 phosphorylation) and begins to ubiquitinate numerous OMM proteins, coating the damaged mitochondrion in ubiquitin chains.[1]

-

Autophagy Recruitment: These ubiquitin chains are recognized by autophagy receptors, which bridge the mitochondrion to the nascent autophagosome, leading to its engulfment and subsequent degradation in the lysosome.

USP30's Opposing Role: USP30 counteracts this process by removing the ubiquitin chains that Parkin adds to mitochondrial proteins.[1][3][12] By cleaving these "eat-me" signals, USP30 acts as a brake on mitophagy, preventing excessive mitochondrial turnover.[1][11]

Caption: The role of USP30 in opposing PINK1/Parkin-mediated mitophagy.

By inhibiting USP30, compounds synthesized from CAS 348165-63-9 can effectively "release the brake" on mitophagy. This promotes the clearance of damaged mitochondria, a therapeutic strategy being actively explored for Parkinson's disease and other disorders characterized by mitochondrial dysfunction.[12]

Analytical Methods

Quality control is essential when using this chiral intermediate. The following methods are standard for confirming the identity, purity, and stereochemical integrity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should show characteristic peaks for the tert-butyl group (singlet, ~1.4 ppm), the methyl group (doublet), and various protons on the pyrrolidine ring.

-

¹³C NMR: Will confirm the presence of all 10 carbon atoms, including the carbonyl of the Boc group (~155 ppm) and the carbons of the tert-butyl group.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 201.16.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-Phase HPLC: Can be used to assess purity. A typical method would use a C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Chiral HPLC: Essential for confirming enantiomeric and diastereomeric purity, using a specialized chiral stationary phase.

-

Safety and Handling

Based on available safety data sheets (SDS) and hazard classifications, this compound should be handled with appropriate care.[11][10]

Hazard Statements:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H318/H319: Causes serious eye damage/irritation.[10]

-

H335: May cause respiratory irritation.[10]

Precautionary Measures:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound (CAS 348165-63-9) is more than a simple chemical intermediate; it is an enabling tool for the development of sophisticated therapeutics. Its defined stereochemistry and versatile functional groups make it an ideal starting point for the synthesis of selective USP30 inhibitors. As research into the therapeutic potential of modulating mitophagy continues to grow, the importance of this chiral building block in academic and industrial drug discovery programs is set to increase. This guide provides the foundational knowledge required for scientists to effectively procure, handle, and utilize this valuable compound in their research endeavors.

References

- Cymit Química S.L. (n.d.). CAS 348165-63-9: 1,1-Dimethylethyl (2R,4R) -.

- Aaronchem (n.d.). (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate.

- AK Scientific, Inc. (n.d.). This compound Safety Data Sheet.

- PubChem (n.d.). This compound.

- BLDpharm (n.d.). 348165-63-9|(2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate.

- MolCore (n.d.). 348165-63-9 | this compound.

- Aribo Biotechnology (n.d.). CAS: 348165-63-9 Name: 1-Pyrrolidinecarboxylicacid,4-amino-2-methyl-,1,1-dimethylethylester,(2R,4R)-(9CI).

- Fluorochem (n.d.). (2R,4R)-tert-Butyl 4-amino-2-methylpyrrolidine-1-carboxylate.

- ChemScene (n.d.). Safety Data Sheet - this compound.

- CymitQuimica (n.d.). 1-Pyrrolidinecarboxylicacid,4-amino-2-methyl-,1,1-dimethylethylester,(2R,4R)-(9CI).

- CymitQuimica (n.d.). CAS 348165-63-9: 1,1-Dimetiletil (2R,4R)-4-amino-2-metil-1….

- Google Patents (n.d.). WO2020212350A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors.

- PharmaBlock (n.d.). Featured Collections of Building Blocks.

- Google Patents (n.d.). US20230303547A1 - N-cyanopyrrolidines with activity as usp30 inhibitors.

- Sigma-Aldrich (n.d.). This compound.

- Googleapis (n.d.). W O 2021/245186 Al.

- Google Patents (n.d.). WO2021043870A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors.

Sources

- 1. The mitochondrial deubiquitinase USP30 opposes parkin-mediated mitophagy. [shenglab.broadinstitute.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling [frontiersin.org]

- 4. labsolu.ca [labsolu.ca]

- 5. labsolu.ca [labsolu.ca]

- 6. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. USP30: Structure, Emerging Physiological Role, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism and regulation of the Lys6-selective deubiquitinase USP30 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C10H20N2O2 | CID 45089537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]

The Privileged Scaffold: A Deep Dive into the Synthesis and Application of tert-Butyl (2R,4R)-4-amino-2-methylpyrrolidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals